molecular formula C19H18N4O3 B11663997 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11663997
M. Wt: 350.4 g/mol
InChI Key: QDLVSRULPVBIOB-UDWIEESQSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a phenyl group and at position 5 with a carbohydrazide moiety. The hydrazide is further functionalized with an (E)-configured 3,4-dimethoxyphenylmethylidene group. The E-configuration of the hydrazone linkage is critical for maintaining planar geometry, which is often essential for receptor binding or π-π stacking interactions .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-17-9-8-13(10-18(17)26-2)12-20-23-19(24)16-11-15(21-22-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

QDLVSRULPVBIOB-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: Various substitution reactions can occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Adamantyl Substitution ()

The compound N′-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(tricyclo[3.3.1.1³,⁷]dec-1-yl)-1H-pyrazole-5-carbohydrazide replaces the 3-phenyl group with a bulky adamantyl moiety. This substitution significantly increases lipophilicity, which may enhance blood-brain barrier penetration or G-protein coupled receptor (GPR55) binding . However, steric hindrance from adamantyl could reduce solubility compared to the phenyl analog.

Methyl and Thienyl Substitutions ()
  • N′-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (): A 4-methyl group on the pyrazole ring introduces steric effects that may alter packing in the crystal lattice or modulate electronic properties.
  • N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-5-(5-methyl-2-thienyl)-1H-pyrazole-3-carbohydrazide (): Substitution with a thienyl group introduces sulfur-based heterocyclic character, which can influence redox properties and hydrogen bonding compared to purely aromatic systems.

Modifications to the Arylidene Hydrazone Moiety

Dichlorophenyl Substitution ()

(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide replaces the 3,4-dimethoxyphenyl group with a 2,4-dichlorophenyl unit. Computational studies (DFT) suggest stronger dipole interactions in dichloro derivatives compared to methoxy analogs .

3-Methoxy and Benzyloxy Substituents ()

N′-[(E)-(3-methoxyphenyl)methylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide introduces a benzyloxy group, increasing steric bulk and lipophilicity. The 3-methoxy substitution (vs. 3,4-dimethoxy) reduces electron donation, which may affect resonance stabilization of the hydrazone .

Spectroscopic Characterization

  • IR Spectroscopy : The target compound shows NH stretches at ~3289–3399 cm⁻¹ and C=O stretches at ~1671 cm⁻¹, consistent with hydrazide and conjugated carbonyl groups. Adamantyl derivatives () exhibit additional C-H stretches at ~2914 cm⁻¹ due to aliphatic hydrogens .
  • NMR : The 3,4-dimethoxyphenyl group in the target compound generates distinct aromatic proton signals at δ 6.8–7.2 ppm, while dichloro derivatives () show downfield shifts due to electron withdrawal .

Computational Studies

  • DFT Calculations (): The target compound’s HOMO-LUMO gap is influenced by methoxy groups, which stabilize the electronic structure compared to chloro-substituted analogs.
  • Molecular Docking (): The 3,4-dimethoxyphenyl group forms van der Waals contacts with hydrophobic enzyme pockets, while the phenyl-pyrazole core participates in π-stacking .

Biological Activity

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3C_{17}H_{18}N_4O_3 with a molecular weight of 342.35 g/mol. The compound features a pyrazole ring, which is known for its role in various biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15.2Induction of apoptosis via caspase activation
MCF-7 (breast cancer)12.7Inhibition of proliferation
A549 (lung cancer)18.9Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. In vitro studies revealed effective inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

This compound has been shown to reduce inflammation markers in animal models. It significantly lowers levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G2/M phase, preventing cancer cell division.
  • Cytokine Modulation : It modulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in treating various conditions:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in a notable reduction in tumor size and improved patient outcomes.
  • Case Study 2 : In an animal model of rheumatoid arthritis, administration of this compound significantly reduced joint swelling and pain, correlating with decreased inflammatory markers.

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